![molecular formula C12H9Cl2NO3 B280006 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide, also known as DFMC, is a synthetic compound that has been extensively researched for its potential use in various scientific applications. DFMC is a member of the furan carboxamide family and has a molecular formula of C12H8Cl2NO3.
Mecanismo De Acción
The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide is not fully understood. However, it is believed that this compound inhibits the growth and replication of microorganisms by interfering with their metabolic processes. This compound has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms. This compound has also been found to be effective against biofilms, which are communities of microorganisms that are resistant to antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, which makes it readily available for use in experiments. This compound has also been found to be effective against a wide range of microorganisms, which makes it useful for studying the effects of antimicrobial agents.
However, there are also some limitations to using this compound in lab experiments. This compound has been found to be cytotoxic at high concentrations, which limits its use in certain experiments. Additionally, this compound has been found to be unstable in aqueous solutions, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide. One area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the investigation of the mechanism of action of this compound, which can provide insight into its antimicrobial properties.
Furthermore, future research can focus on the development of new derivatives of this compound, which can have improved antimicrobial properties and reduced cytotoxicity. Finally, research can focus on the use of this compound in combination with other antimicrobial agents, which can increase its effectiveness against microorganisms.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively researched for its potential use in various scientific applications. This compound has been found to possess antimicrobial, antifungal, and antiviral properties and has been effective against a wide range of microorganisms. This compound has several advantages for use in lab experiments, but there are also some limitations to its use. Future research can focus on the development of new synthetic methods for this compound, investigation of its mechanism of action, development of new derivatives, and use in combination with other antimicrobial agents.
Métodos De Síntesis
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide is synthesized through a multistep process, which involves the reaction of 2,5-dichlorophenol with furan-2-carboxylic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylmorpholine to form this compound. The final product is purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide has been extensively researched for its potential use in various scientific applications. It has been shown to possess antimicrobial, antifungal, and antiviral properties. This compound has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It has also been shown to be effective against fungi and viruses.
Propiedades
Fórmula molecular |
C12H9Cl2NO3 |
|---|---|
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9Cl2NO3/c13-7-1-3-9(14)11(5-7)17-6-8-2-4-10(18-8)12(15)16/h1-5H,6H2,(H2,15,16) |
Clave InChI |
BJMJCZNXRNHSHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)N)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279923.png)

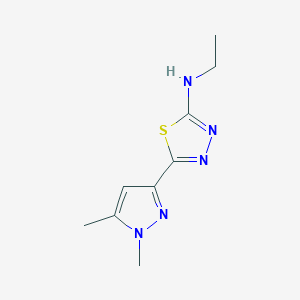

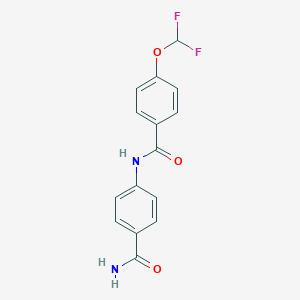
![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
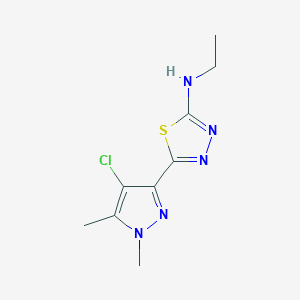
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
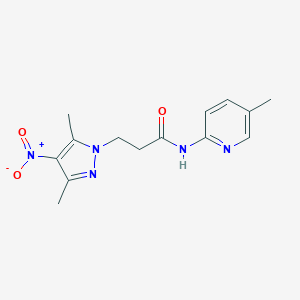
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)


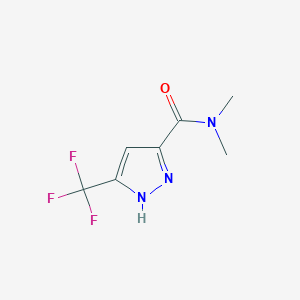
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
